

Structural Elucidation of 1-Ethyl-2-methyl-5-nitroimidazole: A Comprehensive Technical Guide

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Compound of Interest

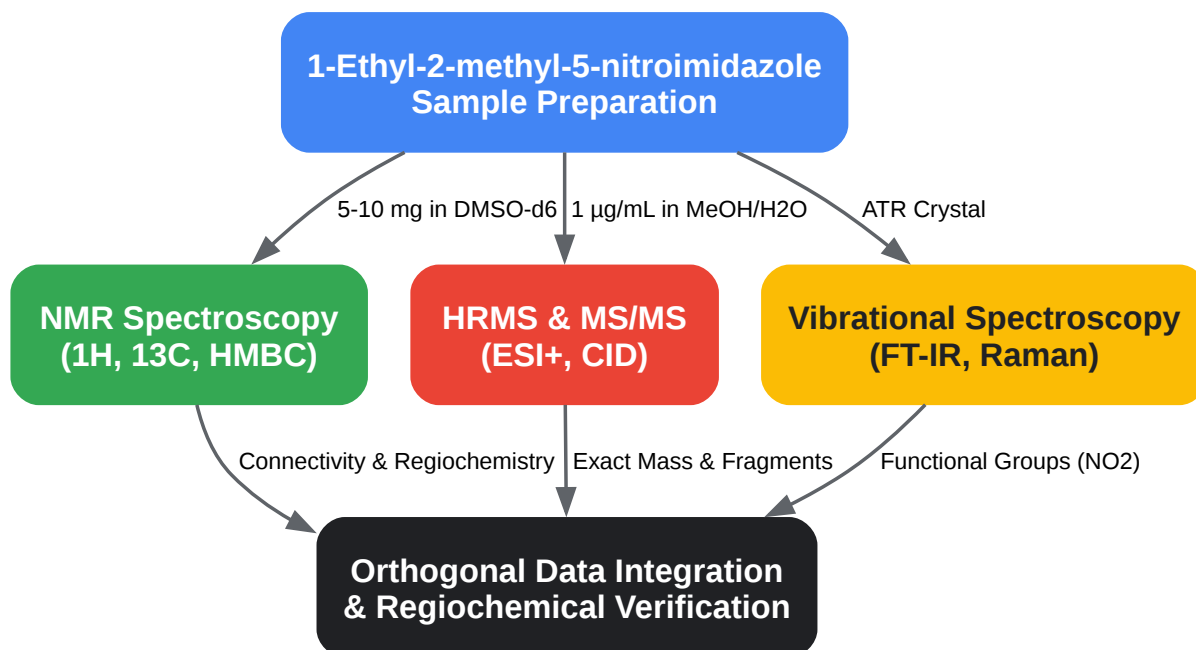
Compound Name: 1-ethyl-2-methyl-5-nitroimidazole

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Executive Summary

1-Ethyl-2-methyl-5-nitroimidazole ($C_6H_9N_3O_2$) is a critical heterocyclic scaffold utilized in the development of advanced antitrichomonal and antibacterial therapeutics. The structural elucidation of this compound presents specific analytical challenges, primarily distinguishing the 5-nitro isomer from its 4-nitro tautomeric equivalent, and mapping its complex gas-phase fragmentation dynamics. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, orthogonal analytical framework. By integrating High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating system that guarantees unambiguous regiochemical assignment and structural verification.



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Fig 1: Orthogonal structural elucidation workflow for 5-nitroimidazole derivatives.

Regiochemical Mapping via Nuclear Magnetic Resonance (NMR)

The Causality of Experimental Choices

While 1D ^1H NMR can easily confirm the presence of the N1-ethyl group and the C2-methyl group, it is fundamentally insufficient for proving the exact position of the nitro group on the imidazole ring. The chemical shift of the isolated ring proton (C4-H vs. C5-H) is highly susceptible to solvent effects and concentration-dependent hydrogen bonding [3].

To establish a self-validating proof of regiochemistry, we must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (2-bond and 3-bond) scalar couplings ($^3J_{CH}$). In the 5-nitro isomer, the N1-ethyl CH₂ protons will exhibit a strong $^3J_{CH}$ correlation to the quaternary C5 carbon (the carbon bearing the nitro group) and the C2 carbon, but not to C4. If the molecule were the 4-nitro isomer, the N1-ethyl protons would correlate to a tertiary C5-H carbon. This orthogonal data point definitively locks the regiochemistry.

Quantitative NMR Data Summary

Table 1: ¹H and ¹³C NMR Assignments for **1-Ethyl-2-methyl-5-nitroimidazole** (in DMSO-d₆)

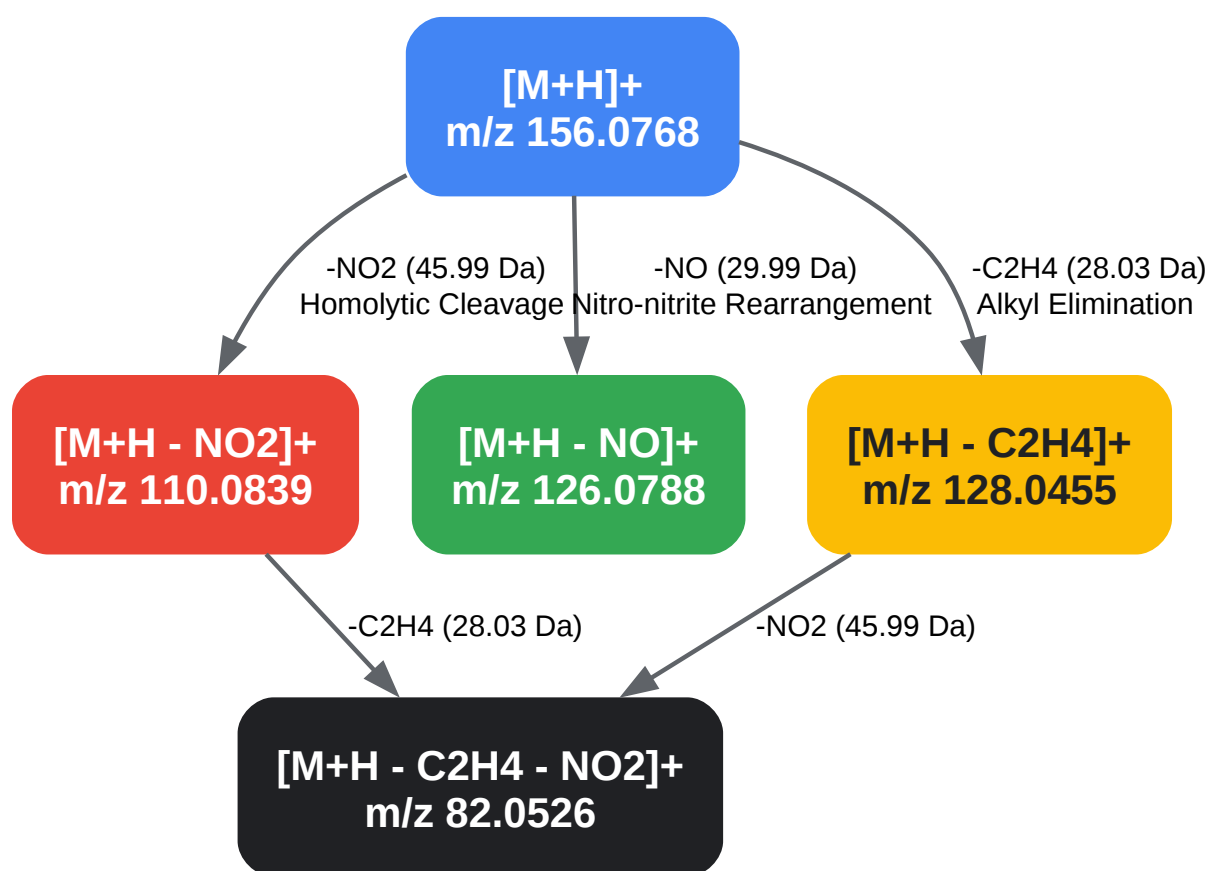
Position	¹ H Shift (ppm)	Multiplicity (J in Hz)	¹³ C Shift (ppm)	Diagnostic HMBC Correlations (¹ H → ¹³ C)
N1-CH ₂	4.35	q (7.2)	42.0	C2, C5 (C-NO ₂), CH ₃ (ethyl)
N1-CH ₂ -CH ₃	1.40	t (7.2)	15.0	N1-CH ₂
C2-CH ₃	2.50	s	14.0	C2, N1-CH ₂
C2	-	-	151.0	-
C4-H	7.95	s	133.0	C2, C5
C5 (C-NO ₂)	-	-	138.5	-

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

The Causality of Experimental Choices

Electrospray Ionization in positive mode (ESI+) is selected due to the high proton affinity of the imidazole N3 nitrogen. Upon collisional activation (CID), the protonated precursor ion ([M+H]⁺ at m/z 156.0768) undergoes highly specific diagnostic fragmentations.

The fragmentation of nitroimidazoles is heavily influenced by the position of the nitro group and the nature of the N1 alkyl substituent [1]. The most critical diagnostic pathway is the nitro-nitrite rearrangement. Under CID conditions, the C-NO₂ group isomerizes to a nitrite ester (C-O-NO), which subsequently expels a neutral NO radical (30 Da) [2]. This pathway competes directly with the homolytic cleavage of the C-NO₂ bond (loss of NO₂, 46 Da). Furthermore, the presence of the N1-ethyl group triggers a hydrogen-transfer-driven elimination of neutral ethylene (C₂H₄, 28 Da), a classic fragmentation mechanism for N-alkylated heterocycles.



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Fig 2: ESI-CID MS/MS fragmentation pathways of protonated **1-ethyl-2-methyl-5-nitroimidazole**.

Quantitative HRMS/MS Data Summary

Table 2: Exact Mass and Diagnostic Fragment Ions

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Formula	Proposed Mechanism
156.0768	110.0839	45.9929	C ₆ H ₁₀ N ₂ ⁺	Direct homolytic cleavage of C-NO ₂
156.0768	126.0788	29.9980	C ₆ H ₁₀ N ₂ O ⁺	Nitro-nitrite rearrangement (-NO•)
156.0768	128.0455	28.0313	C ₄ H ₆ N ₃ O ₂ ⁺	Ethylene elimination from N1-ethyl
156.0768	82.0526	74.0242	C ₄ H ₆ N ₂ ⁺	Sequential loss of C ₂ H ₄ and NO ₂

Vibrational and Electronic Profiling

To complete the structural profile, Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to validate the electronic environment of the nitro group. The asymmetric stretching vibration of the NO₂ group appears prominently at ~1530 cm⁻¹, while the symmetric stretch is observed at ~1360 cm⁻¹. Photoelectron spectroscopy studies on methylnitroimidazoles further confirm that the highly polarized nature of the C-NO₂ bond in the 5-position significantly alters the ionization energy of the imidazole π-system compared to the 4-nitro tautomer [4].

Validated Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal calibration and environmental controls.

Protocol 1: Self-Validating LC-HRMS/MS Analysis

- **System Calibration & Tuning:** Prior to sample introduction, infuse a sodium formate solution to calibrate the TOF/Orbitrap mass analyzer. Causality: This establishes a self-validating baseline, ensuring mass accuracy remains below 2 ppm, which is non-negotiable for distinguishing isobaric interferences from true fragment ions.
- **Sample Preparation:** Dissolve 1.0 mg of **1-ethyl-2-methyl-5-nitroimidazole** in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 MeOH:H₂O mixture containing 0.1% formic acid. Spike the solution with 100 ng/mL of Metronidazole-d₄. Causality: The deuterated internal standard validates ionization efficiency and retention time stability.
- **Chromatographic Separation:** Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5.0 minutes at a flow rate of 0.4 mL/min.
- **Ionization & Acquisition:** Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full scan MS (m/z 50-500) and data-dependent MS/MS (ddMS²) using normalized collision energies (NCE) of 20, 30, and 40 eV to capture the full spectrum of fragmentation pathways.

Protocol 2: 2D NMR Regiochemical Mapping

- **Sample Preparation:** Dissolve 10 mg of the analyte in 600 µL of anhydrous DMSO-d₆ and transfer to a 5 mm precision NMR tube. Causality: Anhydrous DMSO-d₆ is deliberately chosen over CDCl₃ to prevent the rapid exchange of trace acidic protons and to provide a highly stable, reproducible lock signal.
- **Instrument Locking & Shimming:** Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of DMSO-d₆ and perform automated 3D gradient shimming. Validation Check: Ensure the solvent peak linewidth is < 1.0 Hz; failure to achieve this will blur the long-range scalar couplings required for HMBC.
- **1D Acquisition:** Acquire a standard ¹H spectrum (16 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (1024 scans). Calibrate the chemical shifts using the central peak of the DMSO-d₆ multiplet (2.50 ppm for ¹H, 39.52 ppm for ¹³C).

- 2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range couplings ($J = 8$ Hz). Acquire with 256 increments in the indirect (^{13}C) dimension and 2048 data points in the direct (^1H) dimension. Process with a sine-bell squared window function to maximize resolution and map the $^3\text{J}_{\text{CH}}$ correlations.

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